molecular formula C15H15NO2 B13684105 Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate

Cat. No.: B13684105
M. Wt: 241.28 g/mol
InChI Key: XOAFPFNCOMQNKJ-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound has a unique structure that includes a fused ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow reactors and automated synthesis processes to handle large volumes of reactants and products efficiently. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these pathways by binding to the active sites of enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate apart is its unique fused ring system, which provides distinct chemical properties and reactivity. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 3-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaene-5-carboxylate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-9-16-14-11-7-3-2-5-10(11)6-4-8-12(13)14/h2-3,5,7,9,16H,4,6,8H2,1H3

InChI Key

XOAFPFNCOMQNKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1CCCC3=CC=CC=C32

Origin of Product

United States

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